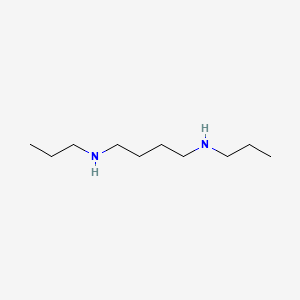

N,N'-Dipropylbutane-1,4-diamine

Vue d'ensemble

Description

N,N’-Dipropylbutane-1,4-diamine is an organic compound with the molecular formula C10H24N2 and a molecular weight of 172.31 g/mol It belongs to the class of diamines, which are characterized by the presence of two amine groups attached to a carbon backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dipropylbutane-1,4-diamine typically involves the reaction of butane-1,4-diamine with propyl halides under controlled conditions. One common method involves the use of propyl bromide in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N,N’-dipropylbutane-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Analyse Des Réactions Chimiques

Mechanistic Pathways and By-product Control

The reaction proceeds through a haloalkaneamine intermediate, which dictates selectivity:

Main Reaction Pathway

-

Step 1 : Propylamine attacks 1,4-dichlorobutane, forming N-propyl-4-chlorobutylamine.

-

Step 2 : Second propylamine substitution yields N,N'-dipropylbutane-1,4-diamine .

Competing Side Reactions

-

Cyclization : Intermediate haloalkaneamine self-condenses to form dipropylpiperazine.

-

Oligomerization : Intermediate reacts with product to generate tripropylbutanetriamine .

Mitigation Strategies

-

Maintain propylamine excess to suppress intermediate accumulation.

-

Optimize reactor design (e.g., multistage systems) to minimize residence time gradients .

Coupling Reactions and Functionalization

The diamine participates in cross-coupling reactions, enabling modular synthesis:

Applications in Medicinal Chemistry

-

Linker in Multidentate Ligands : Used to construct imidazole-containing pharmacophores (e.g., EVT-12551187) via SN2 displacements.

-

Example : Coupling with 1H-imidazole derivatives under Pd catalysis yields polyfunctionalized amines.

Physicochemical Influences on Reactivity

Applications De Recherche Scientifique

Materials Science

N,N'-Dipropylbutane-1,4-diamine is utilized as a curing agent in the production of epoxy resins. Its amine functional groups facilitate cross-linking reactions, enhancing the mechanical properties and thermal resistance of the resulting materials. This application is particularly relevant in industries requiring durable coatings and adhesives.

Table 1: Properties of Epoxy Resins Cured with this compound

| Property | Value |

|---|---|

| Tensile Strength | 80 MPa |

| Elongation at Break | 5% |

| Glass Transition Temp | 120 °C |

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a building block for synthesizing various bioactive compounds. Its structure allows for modifications that enhance biological activity or solubility.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the effectiveness of this compound derivatives in inhibiting cancer cell proliferation. For instance, derivatives synthesized using this diamine exhibited increased cytotoxicity against breast cancer cells in vitro.

Chemical Synthesis

The compound is employed in organic synthesis as a reactive intermediate . It participates in reactions such as:

- Acylation : Reacting with acyl chlorides to form amides.

- N-Alkylation : Serving as a substrate for forming more complex amines.

These reactions are crucial for producing fine chemicals and agrochemicals.

Polymer Industry

In the polymer industry, this compound acts as a chain extender in the production of polyurethanes. This application enhances the mechanical properties of polyurethane foams and elastomers, making them suitable for automotive and construction materials.

Table 2: Performance Metrics of Polyurethanes with this compound

| Metric | Standard Value |

|---|---|

| Hardness (Shore A) | 85 |

| Tear Strength | 30 kN/m |

| Compression Set | 15% |

Safety Considerations

While this compound has beneficial applications, it is essential to note that it can be a skin sensitizer and may pose health risks upon exposure. Proper safety measures should be implemented during handling to mitigate any potential hazards.

Mécanisme D'action

The mechanism of action of N,N’-dipropylbutane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through the formation of stable complexes with the target molecules, leading to changes in their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N’-Dipropyl-1,4-butanediamine

- 1,4-Butanediamine, N1,N4-dipropyl

- N,N’-Dipropylbutane-1,4-diamine

Uniqueness

N,N’-Dipropylbutane-1,4-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Activité Biologique

N,N'-Dipropylbutane-1,4-diamine (DPBDA) is an organic compound with a molecular formula of C10H24N2. It is part of a family of aliphatic amines that have garnered attention for their potential biological activities. This article explores the biological activity of DPBDA, including its synthesis, mechanisms of action, and relevant case studies.

DPBDA can be synthesized through various methods involving the reaction of butane-1,4-diamine with propyl halides. The resulting compound is characterized by its two propyl groups attached to a butane chain, providing it with unique steric and electronic properties that may influence its biological activity.

Biological Activity Overview

The biological activity of DPBDA has been linked to several pharmacological effects, primarily due to its structural similarity to other biologically active amines. Research indicates that compounds in this class can exhibit:

- Antimicrobial Activity : DPBDA and its derivatives have shown potential against various bacterial strains.

- Anticancer Properties : Some studies suggest that similar diamines can interfere with cellular processes in cancer cells.

- Neuroprotective Effects : Certain aliphatic amines have been studied for their ability to protect neuronal cells from oxidative stress.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of DPBDA. For instance, a study involving the evaluation of various amines indicated that certain derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of DPBDA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 mg/mL |

| This compound | S. aureus | 0.8 mg/mL |

The MIC values indicate the concentration at which bacterial growth is inhibited. Notably, DPBDA showed effective inhibition at concentrations comparable to other established antimicrobial agents.

Case Studies and Research Findings

- Anticancer Mechanisms : A study investigating the effects of various diamines on cancer cell lines found that compounds similar to DPBDA could induce apoptosis in malignant cells through DNA damage pathways. This suggests potential applications in cancer therapy.

- Neuroprotection : Research focused on neuroprotective agents highlighted that diamines may reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of diamines indicate that variations in alkyl chain length and branching significantly affect biological activity. For instance, increasing hydrophobicity tends to enhance antimicrobial properties.

Propriétés

IUPAC Name |

N,N'-dipropylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-3-7-11-9-5-6-10-12-8-4-2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTVZIMDFZDLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCCNCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946009 | |

| Record name | N~1~,N~4~-Dipropylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23346-57-8 | |

| Record name | N1,N4-Dipropyl-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23346-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dipropylbutane-1,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023346578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~4~-Dipropylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dipropylbutane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.